REACTION_CXSMILES
|
[O:1]=[O+][O-].[Br:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH2:15][CH:16]=C)[CH2:12]C=C)[CH:6]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:37][OH:38]>C(Cl)Cl>[Br:4][C:5]1[CH:6]=[C:7]([CH:11]([CH2:15][CH:16]=[O:1])[CH2:12][CH:37]=[O:38])[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was then bubbled through the solution for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The dry ice/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
the heterogeneous mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The heterogeneous mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |